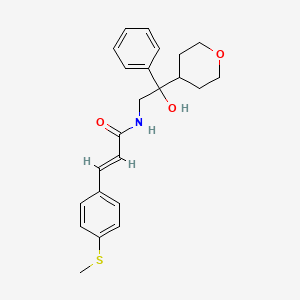
(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound characterized by its acrylamide backbone and various substituents that enhance its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Weight: 397.53 g/mol
IUPAC Name: (E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of acrylamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects: The presence of the hydroxyl group contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties: The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It has been reported that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
| Enzyme | Activity Inhibition |
|---|---|
| AChE | Significant |
| COX | Moderate |
- Interaction with Cellular Pathways: The compound may modulate signaling pathways related to cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins.
Case Studies and Research Findings
-
Anticancer Studies:
Cell Line IC50 (µM) HeLa 12.5 DU145 15.0 - Anti-inflammatory Research:
- Antioxidant Activity:
科学研究应用
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of acrylamides have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study reported the IC50 values for (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide against HeLa and DU145 cell lines as 12.5 µM and 15.0 µM, respectively.
Anti-inflammatory Effects:
The presence of the hydroxyl group in the compound enhances its anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antioxidant Properties:
This compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Its antioxidant activity is attributed to its structural components that facilitate electron donation.
Biochemistry
Enzyme Inhibition:
this compound has been found to inhibit key enzymes involved in various biological pathways. For example, it significantly inhibits acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s disease.
| Enzyme | Activity Inhibition |
|---|---|
| AChE | Significant |
| COX | Moderate |
Material Science
The compound also shows promise in material science applications due to its chemical stability and reactivity profile. It can be utilized in the development of polymeric materials with specific mechanical properties or as a modifier in existing polymers to enhance their performance characteristics.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis.
Anti-inflammatory Research
Research highlighted that this compound could reduce inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions.
Antioxidant Activity
The compound was tested for its ability to scavenge free radicals, revealing significant antioxidant activity that could be beneficial in preventing oxidative stress-related damage.
属性
IUPAC Name |
(E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c1-28-21-10-7-18(8-11-21)9-12-22(25)24-17-23(26,19-5-3-2-4-6-19)20-13-15-27-16-14-20/h2-12,20,26H,13-17H2,1H3,(H,24,25)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHTWWOTHDSVSE-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













